![molecular formula C25H19FO6 B2732294 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one CAS No. 637750-91-5](/img/no-structure.png)

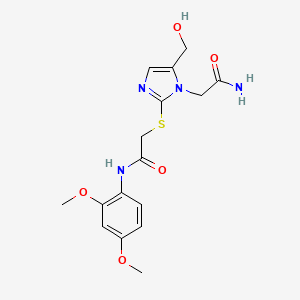

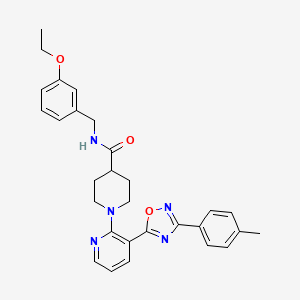

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of chromen-4-one, which is a class of organic compounds characterized by a chromene backbone . Chromen-4-ones are part of the larger family of coumarins, which are used in the manufacture of certain pharmaceuticals and are found in some essential oils .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives have been synthesized using ortho-alkynylarylketones as common precursors . The synthesis employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Novel polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been prepared for efficient Michael additions in the synthesis of Warfarin™ and its analogues, highlighting the versatility of chromen-4-one derivatives in medicinal chemistry and organic synthesis. This research demonstrates the potential for creating environmentally friendly catalytic systems that can be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).

Phototransformation and Photoproducts

The phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones has been explored, leading to products with an exotic tetracyclic scaffold. These findings open new pathways for the synthesis of complex molecules from simpler chromenone derivatives and highlight the influence of photochemical reactions on molecular structure and function (Khanna et al., 2015).

Electrochemical and Spectroelectrochemical Properties

Chromen-4-one derivatives have been used to investigate the effects of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. This research provides insight into how these derivatives can influence the electronic and optoelectronic behaviors of conducting polymers, suggesting applications in electrochromic devices (Yigit et al., 2015).

Fluorogenic Sensing and Imaging

The unique fluorescence properties of certain chromen-4-one derivatives make them applicable in developing new fluorogenic sensors. Such compounds exhibit strong fluorescence in protic solvents, suggesting potential applications in environmental sensing, biological imaging, and the development of novel fluorescent probes (Uchiyama et al., 2006).

Antioxidant Properties

Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the compound , have shown that these molecules possess significant scavenging activity. This highlights the potential therapeutic applications of chromen-4-one derivatives in mitigating oxidative stress-related conditions (Stanchev et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one involves the condensation of 4-ethoxyphenol with 4-fluorophenacyl bromide, followed by cyclization with salicylaldehyde and oxidation to form the final product.", "Starting Materials": [ "4-ethoxyphenol", "4-fluorophenacyl bromide", "salicylaldehyde", "potassium carbonate", "acetonitrile", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: 4-ethoxyphenol is reacted with 4-fluorophenacyl bromide in the presence of potassium carbonate and acetonitrile to form 3-(4-ethoxyphenoxy)-4-fluorophenacyl bromide.", "Step 2: The bromide is then reacted with salicylaldehyde in the presence of sodium hydroxide to form the chromenone intermediate.", "Step 3: The intermediate is then oxidized with hydrogen peroxide to form the final product, 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one." ] } | |

Número CAS |

637750-91-5 |

Fórmula molecular |

C25H19FO6 |

Peso molecular |

434.419 |

Nombre IUPAC |

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |

InChI |

InChI=1S/C25H19FO6/c1-2-29-18-7-9-19(10-8-18)32-24-15-31-23-13-20(11-12-21(23)25(24)28)30-14-22(27)16-3-5-17(26)6-4-16/h3-13,15H,2,14H2,1H3 |

Clave InChI |

SFWBAACSYBRBCM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

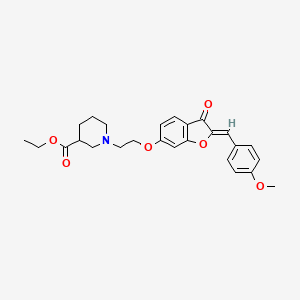

![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2732216.png)

![N-(tert-butyl)-6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2732219.png)

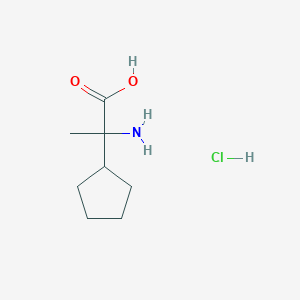

![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)

![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)

![7-Cyclopropyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)